molecular formula C12H13FN2O B3090456 3-Fluoro-4-(piperidin-4-yloxy)benzonitrile CAS No. 1211579-23-5

3-Fluoro-4-(piperidin-4-yloxy)benzonitrile

Cat. No. B3090456
CAS RN: 1211579-23-5
M. Wt: 220.24 g/mol
InChI Key: NIMFRKLBAOBENN-UHFFFAOYSA-N
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Description

“3-Fluoro-4-(piperidin-4-yloxy)benzonitrile” is a chemical compound with the CAS number 1211579-23-5 . It has a molecular weight of 220.24 and a molecular formula of C12H13FN2O .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzonitrile group (a benzene ring attached to a nitrile group) that is substituted at the 3-position with a fluorine atom and at the 4-position with a piperidin-4-yloxy group .

Scientific Research Applications

3-Fluoro-4-(piperidin-4-yloxy)benzonitrile has been used in a variety of scientific research applications. It has been used to synthesize polycyclic aromatic compounds, such as quinolines, indoles, and benzothiazoles. It has also been used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, this compound has been used in biochemical and physiological research, as it has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(piperidin-4-yloxy)benzonitrile is not completely understood. However, it is believed to interact with a variety of proteins, including G-protein coupled receptors, ion channels, and enzymes. It is also believed to interact with various cellular signaling pathways, including the cAMP pathway, the MAPK pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been found to modulate the activity of various enzymes, including cytochrome P450 and cyclooxygenase. In addition, this compound has been found to modulate the activity of various ion channels, including the voltage-gated sodium channel.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Fluoro-4-(piperidin-4-yloxy)benzonitrile in laboratory experiments is its versatility. It can be used in a variety of synthetic organic chemistry reactions, and it can also be used to study biochemical and physiological effects. The main limitation of this compound is its potential toxicity. It is important to use caution when handling this compound, as it can be hazardous if not handled properly.

Future Directions

There are a variety of potential future directions for 3-Fluoro-4-(piperidin-4-yloxy)benzonitrile research. One potential direction is the development of new synthetic methods for the synthesis of this compound and its derivatives. Another potential direction is the study of its potential applications in drug discovery and development. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic agents. Finally, further research into its mechanism of action could lead to a better understanding of its potential toxicity.

properties

IUPAC Name

3-fluoro-4-piperidin-4-yloxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c13-11-7-9(8-14)1-2-12(11)16-10-3-5-15-6-4-10/h1-2,7,10,15H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMFRKLBAOBENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of tert-butyl 4-(4-cyano-2-fluorophenoxy)piperidine-1-carboxylate (42 g, 131 mmol) dissolved in 4:1 HCl/EtOAc (100 mL) was stirred for 5 h. The mixture was concentrated to give the title compound as its HCl salt (12 g, 36%). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.89 (m, 2H), 2.14 (m, 2H); 3.08 (m, 2H), 3.21 (m, 2H), 4.86 (m, 1H), 7.48 (t, J=8.4 Hz, 1H), 7.70 (d, J=8.4 Hz, 1H), 7.89 (m, 1H); ESI-MS m/z [M+H]+220.7.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Yield
36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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